4-ethyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-ETHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a chromeno-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-ETHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-ETHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have been studied for their diverse biological activities.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties, these compounds have structural similarities with 4-ETHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE.
Uniqueness
4-ETHYL-9-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further investigation .
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-ethyl-9-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H19NO3/c1-3-14-10-19(22)24-20-16(14)8-9-18-17(20)11-21(12-23-18)15-6-4-13(2)5-7-15/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
IMLALEHKTJLUFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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